![molecular formula C12H10FNO B1400601 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide CAS No. 1175127-66-8](/img/structure/B1400601.png)
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide
Overview
Description
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide (2-FPMO) is an organic compound with a variety of applications in the fields of organic chemistry, pharmaceuticals, and materials science. It is a structural analog of the parent compound pyridine, and is characterized by its relatively high reactivity, low toxicity, and stability in aqueous solutions. 2-FPMO has been used extensively in the synthesis of high-performance materials, such as polymers, nanomaterials, and pharmaceuticals. In addition, it has been studied for its potential applications in the fields of biotechnology, nanotechnology, and drug delivery.
Scientific Research Applications
Chemosensors Development
Research has demonstrated the utility of related compounds in the development of fluorescent chemosensors, which are crucial for detecting various analytes, including metal ions and neutral molecules. These sensors offer high selectivity and sensitivity, indicating the potential for "2-(4-Fluorophenyl)-3-methylpyridine 1-oxide" in similar applications (Roy, 2021).
Synthesis and Chemical Reactions
The compound's related research points to its possible use in the synthesis of key intermediates for pharmaceuticals, showcasing its role in the development of efficient synthesis routes for complex molecules (Qiu et al., 2009).
Photocatalysis and Environmental Applications
Studies on compounds with similar structures have shown promising applications in photocatalysis, suggesting potential for "2-(4-Fluorophenyl)-3-methylpyridine 1-oxide" in environmental remediation and energy conversion. These applications benefit from the compound's ability to facilitate reactions under light irradiation, leading to the degradation of pollutants and water splitting (Wen et al., 2017).
Biomedical Applications
Research into related compounds has also highlighted their potential in biomedical applications, such as antimicrobial agents against drug-resistant bacteria and parasites. This suggests the possibility of "2-(4-Fluorophenyl)-3-methylpyridine 1-oxide" being useful in developing new treatments or diagnostic tools (Allahverdiyev et al., 2011).
properties
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-3-2-8-14(15)12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKVRVHRLBBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide | |
CAS RN |
1175127-66-8 | |
Record name | Pyridine, 2-(4-fluorophenyl)-3-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175127-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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